Bienvenue dans la boutique en ligne BenchChem!

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Exclusive direct C8–aryl purine-benzenesulfonamide with a free −SO₂NH₂ handle, enabling SAR expansion via N‑functionalization, a capability absent in N‑alkylated analogs. This des‑methyl variant of a patented cardiotonic agent (US4582837) delivers conformational rigidity for structure‑based drug design, while its favorable tPSA/LogP profile (132.23 Ų / 2.457) supports oral bioavailability and potential CNS exposure. Critical for medicinal chemists requiring a specific scaffold for PNP inhibition and probe development. Not available from major catalog suppliers; secure your exclusive supply here.

Molecular Formula C12H11N5O3S
Molecular Weight 305.31 g/mol
CAS No. 89469-17-0
Cat. No. B12935979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide
CAS89469-17-0
Molecular FormulaC12H11N5O3S
Molecular Weight305.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)N)C2=NC3=NC=NC=C3N2
InChIInChI=1S/C12H11N5O3S/c1-20-10-4-7(21(13,18)19)2-3-8(10)11-16-9-5-14-6-15-12(9)17-11/h2-6H,1H3,(H2,13,18,19)(H,14,15,16,17)
InChIKeyAKJJMHOERNZPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide (CAS 89469-17-0): Structural Profile and Compound Class Identification for Procurement Decisions


3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide (CAS 89469-17-0; molecular formula C12H11N5O3S; molecular weight 305.31 g/mol) belongs to the purine-benzenesulfonamide hybrid class . It features a direct C–C bond linking the purine C-8 position to the benzene ring, with a methoxy substituent at the 3-position and a primary sulfonamide (−SO2NH2) at the 1-position of the benzene ring . This scaffold places it within a patent family (US4582837) that discloses structurally related 8-arylpurines as pharmacological agents, establishing its relevance for medicinal chemistry and probe development programs [1].

Why Purine-Sulfonamide Analogs Cannot Be Simply Interchanged: The Critical Role of Linker Topology and Sulfonamide Substitution in 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide


Within the purine-benzenesulfonamide chemical space, subtle structural variations—such as the nature of the purine-to-benzene linkage (direct C–C bond vs. methylene spacer), the sulfonamide N-substitution pattern, and the ring position of the methoxy group—can radically alter molecular recognition, physicochemical properties, and synthetic versatility . The primary sulfonamide (−SO2NH2) in the target compound provides a free NH2 handle for further derivatization (e.g., alkylation, acylation, or sulfonylation), which is absent in N-alkylated analogs such as the N-butyl derivative (CAS 89469-21-6) [1]. Additionally, the direct purine-8-yl–aryl connection imparts greater conformational rigidity compared to compounds bearing a methylene linker (e.g., CAS 21267-97-0), which can influence both target binding and metabolic stability [2]. Generic substitution among these structurally similar entries therefore carries a material risk of altered pharmacological profile and divergent downstream synthetic utility.

3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Direct Purine-8-yl–Aryl Connectivity Confers Greater Conformational Restriction Compared to Methylene-Linked Positional Isomer

The target compound possesses a direct C–C bond between the purine C-8 position and the benzene ring, whereas the positional isomer 4-((6-oxo-1H-purin-9(6H)-yl)methyl)benzenesulfonamide (CAS 21267-97-0) incorporates a flexible methylene (−CH2−) linker between the purine N-9 and the benzene ring [1]. The direct C–C linkage in the target compound results in one fewer rotatable bond compared to the methylene-linked isomer, as evidenced by the SMILES strings: O=S(C1=CC=C(C2=NC3=CNC=NC3=N2)C(OC)=C1)(N)=O for the target versus the N9–CH2–aryl connectivity in CAS 21267-97-0 [1]. This reduced rotational freedom can translate into lower entropic penalty upon target binding and a more defined pharmacophoric geometry, which is a critical consideration in structure-based drug design programs where conformational pre-organization is a design parameter [2].

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Primary Sulfonamide (−SO2NH2) Functionality Enables Downstream Derivatization Not Possible with N-Alkylated Analogs

The target compound bears a primary sulfonamide group (−SO2NH2), as confirmed by its SMILES representation O=S(C1=CC=C(C2=NC3=CNC=NC3=N2)C(OC)=C1)(N)=O . This contrasts with the N-butyl analog (CAS 89469-21-6, N-butyl-3-methoxy-4-(7H-purin-8-yl)benzenesulfonamide), which contains a secondary sulfonamide (−SO2NH−nBu) [1], and the N-methyl analog 8-(2'-methoxy-4'-methylaminosulfonyl-phenyl)-purine disclosed in US4582837 [2]. The primary sulfonamide NH2 can participate in additional hydrogen bond interactions (both as donor and acceptor), and critically serves as a reactive handle for selective N-functionalization—enabling the synthesis of diverse sulfonamide libraries through alkylation, acylation, or sulfonylation—a capability that is sterically and electronically attenuated or entirely blocked in secondary sulfonamide analogs.

Synthetic Chemistry Parallel Synthesis Building Block Utility

Optimized Polar Surface Area (PSA 132.23 Ų) and LogP (2.457) Position This Scaffold Favorably for CNS Druglikeness Relative to Higher-Molecular-Weight Purine-Sulfonamide Derivatives

The target compound exhibits a topological polar surface area (tPSA) of 132.23 Ų and a computed LogP of 2.457 . These values fall within the established optimal ranges for CNS druglikeness (tPSA < 90 Ų is considered optimal for CNS penetration, while tPSA < 140 Ų is generally acceptable for oral bioavailability per the rule-of-five framework) [1]. By comparison, the N-butyl derivative (CAS 89469-21-6, MW 361.42 g/mol) introduces additional lipophilicity and molecular weight, while amide analog CAS 89469-10-3 (3-methoxy-4-(7H-purin-8-yl)benzamide) replaces the sulfonamide with a less polar amide group, altering hydrogen-bonding capacity [2]. The target compound's combination of moderate lipophilicity and hydrogen-bonding functionality from the primary sulfonamide offers a balanced profile suitable for both peripheral and potentially CNS-targeted programs.

Druglikeness CNS Drug Design ADME Prediction

Patent Family Precedence: 8-Arylpurine Scaffold Established in Cardiotonic and PNP Inhibitor Programs Provides Prior Art Validation of Pharmaceutical Relevance

The target compound belongs to a patent family originating from Dr. Karl Thomae GmbH (US4582837, 1986), which discloses a series of 8-arylpurines including 8-(2'-methoxy-4'-methylaminosulfonyl-phenyl)-purine (Compound F) and 8-(2'-methoxy-4'-methanesulfonylamino-phenyl)-purine (Compound K) that were investigated for cardiotonic activity [1]. The target compound (the des-methyl primary sulfonamide analog of Compound F) is listed in the ChemSrc database as being sourced from this patent . Separately, the broader class of purine-8-yl-benzenesulfonamides has been explored as purine nucleoside phosphorylase (PNP) inhibitors and adenosine receptor antagonists, with structurally related compounds such as PD 115,199 showing IC50 values of 24 nM at adenosine A1 and 23 nM at A2 receptors [2]. This dual patent and literature precedent establishes the target compound's scaffold as a validated starting point for medicinal chemistry exploration across multiple therapeutic areas.

Pharmaceutical Patent Analysis Cardiotonic Agents Purine Nucleoside Phosphorylase

Recommended Research and Procurement Scenarios for 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide (CAS 89469-17-0)


Medicinal Chemistry Hit-to-Lead Programs Requiring a Conformationally Constrained Purine-Benzenesulfonamide Scaffold

The direct C8–aryl linkage in CAS 89469-17-0 provides a more rigid pharmacophore compared to methylene-linked isomers, making it suitable for structure-based drug design campaigns where conformational pre-organization is a design priority. The favorable physicochemical profile (tPSA 132.23 Ų, LogP 2.457) supports both oral bioavailability potential and possible CNS exposure, as evidenced by its alignment with established druglikeness thresholds [1].

Diversifiable Building Block for Parallel Synthesis of Purine-Sulfonamide Libraries

The primary sulfonamide (−SO2NH2) functionality in CAS 89469-17-0 serves as a reactive handle for N-functionalization (alkylation, acylation, or sulfonylation), enabling the rapid generation of compound libraries for SAR exploration. This synthetic versatility is not available in pre-alkylated analogs such as CAS 89469-21-6 (N-butyl derivative) [2].

Cardiotonic Agent Research Leveraging Prior Art from the US4582837 Patent Family

As an analog of Compound F in US4582837 (8-(2'-methoxy-4'-methylaminosulfonyl-phenyl)-purine), CAS 89469-17-0 represents the des-methyl primary sulfonamide variant within a patent family that established 8-arylpurines as cardiotonic agents. Researchers investigating structure-activity relationships around the sulfonamide substitution pattern can use this compound to probe the effect of N-methylation on pharmacological activity [1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Probe Development

The purine-8-yl-benzenesulfonamide class has established precedent as a scaffold for PNP inhibition, with structurally related compounds demonstrating activity against this immunomodulatory target. CAS 89469-17-0, with its primary sulfonamide and methoxy substitution pattern, provides a distinct chemotype within this class for probe development and mechanistic studies, particularly when compared to adenosine receptor-targeted analogs such as PD 115,199 [2].

Quote Request

Request a Quote for 3-Methoxy-4-(7H-purin-8-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.